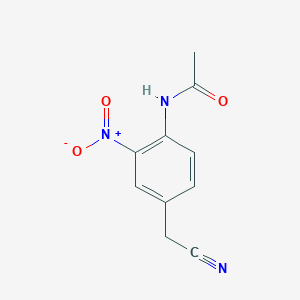

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide

Overview

Description

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide is an organic compound with a complex structure that includes a nitro group, a cyanomethyl group, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide typically involves the nitration of a suitable precursor followed by the introduction of the cyanomethyl and acetamide groups. One common method involves the nitration of 4-methylacetanilide to introduce the nitro group, followed by a reaction with cyanomethyl chloride to introduce the cyanomethyl group. The final step involves the acetamidation of the intermediate product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. These methods typically use continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The cyanomethyl group can be reduced to a primary amine.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding nitro or amino derivative.

Reduction: The major product is the primary amine derivative.

Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanomethyl group can also participate in nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can disrupt cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

- N-(4-(Cyanomethyl)phenyl)acetamide

- N-(2-Nitrophenyl)acetamide

- N-(4-Nitrophenyl)acetamide

Uniqueness

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide is unique due to the presence of both the nitro and cyanomethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyanomethyl group and a nitro group attached to a phenyl ring. The presence of these functional groups contributes to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate metabolism, respectively. In vitro studies reported IC50 values of 31.64 µM for DNA gyrase and 2.67 µM for DHFR inhibition .

- Reactive Intermediate Formation : The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components, disrupting normal cellular processes.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. Research findings indicate:

- Minimum Inhibitory Concentration (MIC) : Studies have demonstrated significant antimicrobial activity, with MIC values ranging from 0.22 to 0.25 µg/mL for several derivatives of the compound .

- Biofilm Formation Inhibition : The compound exhibited strong antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- Apoptosis Induction : In studies involving breast cancer cell lines (e.g., MDA-MB-231), compounds with similar structures were shown to induce apoptosis significantly, suggesting that this compound could have similar effects due to its structural characteristics .

- Cellular Uptake : Research indicates that the compound's structure allows for effective cellular uptake, which is crucial for its therapeutic efficacy in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| N-(4-Chlorophenyl)-2-nitroaniline | Chlorine substituent instead of cyanomethyl | Moderate antimicrobial activity |

| N-(2-Nitrophenyl)acetamide | Lacks cyanomethyl group | Limited anticancer properties |

| N-(4-Nitrophenyl)acetamide | Lacks cyanomethyl group | Antimicrobial but less potent than cyanomethyl derivative |

This compound is distinguished by the presence of both a nitro and a cyanomethyl group, which enhance its biological activities compared to other derivatives.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on various derivatives indicated that those related to this compound displayed superior antimicrobial properties against resistant strains, suggesting potential for development as a new class of antibiotics .

- Cancer Research : In vivo studies on similar compounds have shown promising results in tumor inhibition, indicating that this compound may also exhibit significant anticancer properties due to its structural analogies with other effective compounds .

Properties

IUPAC Name |

N-[4-(cyanomethyl)-2-nitrophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-7(14)12-9-3-2-8(4-5-11)6-10(9)13(15)16/h2-3,6H,4H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJXYBIIUUFVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392971 | |

| Record name | N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123270-23-5 | |

| Record name | N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.